D-xylulose 5-phosphate

Descripción

Significance in Central Carbon Metabolism and Intermediary Pathways

D-Xylulose 5-phosphate is a central metabolite that connects several key metabolic pathways. wikipedia.org It is an intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway, a crucial route for generating NADPH and the precursors for nucleotide and aromatic amino acid biosynthesis. nih.govsemanticscholar.org In this pathway, Xu5P is formed from its epimer, D-ribulose 5-phosphate, in a reversible reaction catalyzed by ribulose-5-phosphate 3-epimerase. nih.gov

Furthermore, Xu5P serves as a key substrate for the enzyme transketolase, which catalyzes the transfer of a two-carbon unit to an acceptor molecule. wikipedia.org This reaction is fundamental for the interconversion of sugars with different carbon chain lengths, thereby linking the pentose phosphate pathway with glycolysis. wikipedia.org For instance, transketolase transfers a two-carbon fragment from Xu5P to ribose-5-phosphate (B1218738) to form sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate, or to erythrose-4-phosphate to produce fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.orgreactome.org

In photosynthetic organisms, Xu5P is an essential intermediate in the Calvin cycle, the pathway responsible for carbon fixation. wikipedia.org The regeneration phase of the Calvin cycle involves the conversion of various sugar phosphates, including Xu5P, back to ribulose-1,5-bisphosphate, the primary CO2 acceptor. wikipedia.org

Beyond its role as a metabolic intermediate, recent research has indicated that Xu5P may also be involved in the regulation of gene expression related to glucose metabolism. wikipedia.org

Historical Context of its Discovery and Initial Characterization in Metabolic Cycles

The discovery and characterization of this compound are intrinsically linked to the elucidation of the pentose phosphate pathway in the mid-20th century. Early investigations into carbohydrate metabolism by researchers like Otto Warburg laid the groundwork for understanding alternative routes to glycolysis. numberanalytics.com

The identification of Xu5P as a product of ribose-5-phosphate metabolism and a new intermediate in the pentose phosphate pathway occurred more than six decades ago. researchgate.net Pioneering work by B. L. Horecker and his colleagues, including P. Z. Smyrniotis, was instrumental in identifying the key enzymes and intermediates of the pentose phosphate pathway. capes.gov.brnasonline.org Their research in the 1950s demonstrated the formation of sedoheptulose (B1238255) phosphate from pentose phosphates, a reaction in which Xu5P plays a crucial role as a substrate for transketolase. capes.gov.brnasonline.org

The preparation and purification of enzymes like phosphoketopentoepimerase from Lactobacillus pentosus allowed for the synthesis and characterization of xylulose-5-phosphate. nasonline.org These studies, often employing techniques like spectrophotometric assays and isotope labeling, were fundamental in establishing the sequence of reactions in the non-oxidative pentose phosphate pathway and cementing the role of Xu5P as a key intermediate. tandfonline.comjournals.co.za The initial characterization of Xu5P was a significant step in understanding the intricate connections within central carbon metabolism. researchgate.net

Interactive Data Tables

Key Enzymes in this compound Metabolism

| Enzyme | EC Number | Reaction | Pathway(s) |

| Ribulose-5-phosphate 3-epimerase | 5.1.3.1 | D-Ribulose 5-phosphate <=> this compound | Pentose Phosphate Pathway, Calvin Cycle |

| Transketolase | 2.2.1.1 | This compound + D-Ribose 5-phosphate <=> Sedoheptulose 7-phosphate + D-Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway, Calvin Cycle |

| Transketolase | 2.2.1.1 | This compound + D-Erythrose 4-phosphate <=> D-Fructose 6-phosphate + D-Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway, Calvin Cycle |

| Xylulose-5-phosphate phosphoketolase | 4.1.2.9 | This compound + Phosphate <=> Acetyl phosphate + D-Glyceraldehyde 3-phosphate + H2O | Phosphoketolase Pathway |

Metabolic Pathways Involving this compound

| Pathway | Organism Type | Primary Function | Role of this compound |

| Pentose Phosphate Pathway | All organisms | Production of NADPH and pentose precursors | Intermediate in the non-oxidative branch |

| Calvin Cycle | Photosynthetic organisms | Carbon fixation | Intermediate in the regeneration phase |

| Phosphoketolase Pathway | Bacteria, Fungi | Heterofermentative degradation of sugars | Substrate for phosphoketolase |

| D-Xylose Metabolism | Bacteria, Fungi | Utilization of xylose as a carbon source | Intermediate connecting xylose to the PPP |

Structure

3D Structure

Propiedades

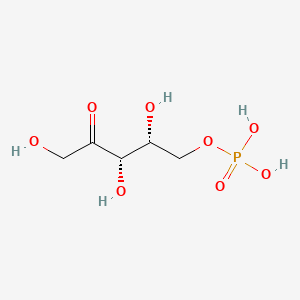

IUPAC Name |

[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZLKVNUWIIPSJ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863330 | |

| Record name | D-Xylulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xylulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4212-65-1 | |

| Record name | D-Xylulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4212-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Xylulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-XYLULOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MF87847MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xylulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

D Xylulose 5 Phosphate in the Pentose Phosphate Pathway Ppp

Role as a Key Intermediate in the Non-Oxidative Phase

The pentose (B10789219) phosphate (B84403) pathway is composed of two distinct phases: the oxidative and the non-oxidative phase. numberanalytics.com The oxidative phase is responsible for producing NADPH, a reducing agent vital for anabolic reactions and antioxidant defense, from glucose-6-phosphate. numberanalytics.comlibretexts.org The non-oxidative phase, where D-xylulose 5-phosphate plays a central role, consists of a series of reversible reactions that interconvert sugar phosphates. nih.govlibretexts.org This phase links the PPP with glycolysis and gluconeogenesis by generating intermediates like fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. libretexts.org

Interconversion with D-Ribulose 5-phosphate

The formation of this compound occurs in the non-oxidative phase of the pentose phosphate pathway. wikipedia.org It is synthesized from its epimer, D-ribulose 5-phosphate, a product of the oxidative phase. nih.govnumberanalytics.com This reversible conversion is catalyzed by the enzyme ribulose-5-phosphate 3-epimerase. wikipedia.orgwikipedia.orgreactome.org This epimerization is a critical step, as it provides the necessary substrate for the subsequent reactions in the non-oxidative PPP. wikipedia.org

Participation in Transketolase-Catalyzed Reactions

This compound is a key substrate for the enzyme transketolase, which is a central enzyme in the non-oxidative branch of the PPP. libretexts.orgebi.ac.ukwikipedia.org Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. nih.govebi.ac.ukwikidoc.org This enzyme requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal cation, such as Ca(II) or Mg(II), as cofactors for its activity. ebi.ac.uk

In the transketolase reaction, this compound functions as the donor of a two-carbon ketol group. wikipedia.orgebi.ac.ukwikidoc.org The enzyme facilitates the cleavage of the carbon-carbon bond between the second and third carbons of this compound. wikidoc.org This two-carbon fragment, which contains a ketone group, is then transferred to an acceptor molecule. wikipedia.orgchemeurope.com

The acceptor molecule in the first transketolase reaction of the non-oxidative PPP is typically D-ribose 5-phosphate. libretexts.orgwikidoc.org When this compound donates its two-carbon unit to D-ribose 5-phosphate (a five-carbon sugar), the products are a seven-carbon sugar, sedoheptulose (B1238255) 7-phosphate, and a three-carbon sugar, glyceraldehyde 3-phosphate. libretexts.orgebi.ac.ukwikipedia.org Glyceraldehyde 3-phosphate is an important intermediate in glycolysis. libretexts.org In a subsequent reaction, transketolase can also transfer a two-carbon unit from another molecule of this compound to erythrose 4-phosphate, yielding fructose 6-phosphate and another molecule of glyceraldehyde 3-phosphate. wikipedia.orgwikidoc.orgreactome.org

Donor of Two-Carbon Ketone Groups

Enzymatic Transformations Mediated by this compound

The metabolic fate of this compound is intricately linked to the activity of specific enzymes that recognize it as a substrate. These enzymatic transformations are crucial for maintaining the flow of metabolites through the pentose phosphate pathway and for connecting it with other central metabolic routes.

D-Ribulose 5-phosphate 3-Epimerase (RPE) Activity

D-Ribulose 5-phosphate 3-epimerase (RPE) is the enzyme responsible for the reversible interconversion of D-ribulose 5-phosphate and this compound. wikipedia.orgreactome.orguniprot.org This enzyme belongs to the family of isomerases, specifically epimerases that act on carbohydrates. wikipedia.orgmybiosource.com In humans, RPE is a metalloprotein that utilizes a metal ion, such as Fe2+, for its catalytic activity. uniprot.orgnih.govnih.gov The reaction mechanism involves an acid-base catalysis, where two aspartic acid residues in the active site facilitate the transfer of protons, leading to the epimerization at the third carbon of the sugar. nih.govnih.gov

The activity of RPE is essential for providing the this compound required for the transketolase reactions in the non-oxidative phase of the PPP. oup.comfrontiersin.org By catalyzing this reversible reaction, RPE ensures that the carbon flux from the oxidative phase can be directed into the non-oxidative phase for the synthesis of various sugar phosphates. libretexts.orgwikipedia.org The enzyme is crucial for cellular responses to oxidative stress, as the PPP provides the NADPH needed to counteract reactive oxygen species. wikipedia.orgnih.govnih.gov

Catalytic Mechanism and Cofactor Requirements

The catalytic action of RPE involves an acid/base mechanism that proceeds through a trans-2,3-enediol phosphate intermediate. wikipedia.orglibretexts.org The reaction is initiated by the abstraction of a proton from the C-3 carbon of D-ribulose 5-phosphate. wikipedia.org Key to this mechanism are two conserved aspartic acid residues that function as the proton donor and acceptor. wikipedia.orgnih.govnih.gov

The cofactor requirements for RPE can vary between species. Many RPEs are metalloenzymes. wikipedia.org For instance, human RPE utilizes a ferrous iron (Fe²⁺) ion for its catalytic activity. nih.govnih.govpnas.org This Fe²⁺ is located deep within the active site and is octahedrally coordinated. nih.govnih.gov In contrast, the RPE from Plasmodium falciparum uses a zinc (Zn²⁺) ion. nih.gov The metal cofactor plays a critical role in stabilizing the negative charge of the enediolate intermediate formed during the reaction. acs.org However, some RPEs can function without a metal ion, suggesting a metal-independent mechanism is also possible. libretexts.orgebi.ac.uk In these cases, it is proposed that conserved methionine residues provide a "sulfur cushion" to stabilize the intermediate through transient induced dipoles. nih.govebi.ac.uk

| Organism | Required Metal Cofactor | Reference |

|---|---|---|

| Human (Homo sapiens) | Fe²⁺ | nih.govnih.govpnas.org |

| Plasmodium falciparum | Zn²⁺ | nih.gov |

| Streptococcus pyogenes | Zn²⁺ | acs.orgrcsb.org |

| Rice (Oryza sativa) | Zn²⁺ (cytosolic) | libretexts.org |

| Potato (Solanum tuberosum) | Metal-independent suggested | nih.gov |

Structural Insights into RPE Function

Structurally, RPE enzymes from various sources, including plants, humans, and protozoa, adopt a classic (β/α)₈-barrel fold, also known as a TIM-barrel. wikipedia.orgnih.govoup.comnih.govnih.gov This structure consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices. oup.com The active site is situated deep within this barrel structure. nih.gov In some RPEs, access to this active site is controlled by a flexible loop, which can regulate substrate binding and product release. nih.govnih.gov The enzyme typically assembles into a homohexamer, as observed in the RPE from potato chloroplasts and the microalga Chlamydomonas reinhardtii. nih.govoup.com

Crystal structures of RPE complexed with substrates or their analogues have provided detailed views of the active site. nih.govrcsb.org These studies confirm the positioning of the catalytic aspartate residues, which are poised to perform the proton transfers required for epimerization. nih.govacs.org The phosphate group of the substrate binds to a conserved phosphate-binding motif. acs.org The structure reveals how the metal cofactor, when present, coordinates with the substrate's hydroxyl groups and specific histidine and aspartate residues to facilitate catalysis. acs.orgrcsb.org

| Structural Feature | Description | Reference |

|---|---|---|

| Core Fold | (β/α)₈-barrel (TIM-barrel) | wikipedia.orgnih.govoup.comnih.gov |

| Quaternary Structure | Typically a homohexamer | nih.govoup.com |

| Active Site Location | Deep within the barrel structure | nih.gov |

| Key Catalytic Residues | Two conserved Aspartic Acid residues | nih.govnih.govacs.org |

| Substrate Stabilization | Metal cofactor (e.g., Fe²⁺, Zn²⁺) or a methionine "cushion" stabilizes the enediolate intermediate | nih.govacs.orgebi.ac.uk |

Transketolase Mechanisms and this compound Substrate Specificity

In the non-oxidative branch of the PPP, this compound serves as a key two-carbon (ketol) donor in reactions catalyzed by Transketolase (TK, EC 2.2.1.1). wikipedia.orgebi.ac.uk This enzyme facilitates the transfer of a C2 unit from this compound to an aldose acceptor, thereby linking the PPP with the glycolytic pathway. ebi.ac.ukwikipedia.org The reaction requires the cofactors thiamine pyrophosphate (TPP) and a divalent cation, such as Ca²⁺ or Mg²⁺. ebi.ac.uk

Transketolase catalyzes two crucial reversible reactions involving this compound:

The transfer of a two-carbon unit from this compound to D-ribose 5-phosphate, yielding sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate. libretexts.orgwikipedia.orgwikidoc.org

The transfer of a two-carbon unit from a second molecule of this compound to D-erythrose 4-phosphate, producing fructose 6-phosphate and another molecule of glyceraldehyde 3-phosphate. libretexts.orgwikipedia.orgreactome.org

The catalytic mechanism begins with the deprotonation of the TPP cofactor at its thiazolium ring to form a reactive carbanion. wikipedia.orgwikidoc.org This carbanion performs a nucleophilic attack on the carbonyl carbon (C-2) of this compound, leading to the cleavage of the C2-C3 bond. wikipedia.orgwikidoc.org This releases glyceraldehyde 3-phosphate and leaves the two-carbon ketol fragment covalently attached to TPP as an α-β-dihydroxyethyl-TPP intermediate. wikidoc.org This intermediate then transfers the two-carbon unit to an incoming aldose acceptor substrate. wikidoc.org

Transketolase exhibits high substrate specificity, particularly for the stereochemistry of the ketose donor. wikipedia.orgwikidoc.org The hydroxyl groups at the C-3 and C-4 positions of the donor substrate, such as this compound, must be in the D-threo configuration for effective binding and catalysis. wikipedia.orgwikidoc.org This specific configuration allows for stabilizing interactions with conserved amino acid residues (Asp477, His30, and His263 in the yeast enzyme) in the active site. wikipedia.orgwikidoc.org

| Ketose Donor | Aldose Acceptor | Products | Reference |

|---|---|---|---|

| This compound | D-Ribose 5-phosphate | Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | libretexts.orgwikipedia.org |

| This compound | D-Erythrose 4-phosphate | Fructose 6-phosphate + Glyceraldehyde 3-phosphate | wikipedia.orgreactome.org |

Phosphoketolase Activity

In some organisms, particularly heterofermentative bacteria like Lactobacillus and Bifidobacterium, this compound can be metabolized through an alternative route catalyzed by phosphoketolase enzymes. osti.govnih.govnih.gov This pathway provides a direct link between pentose and acetyl-CoA metabolism, bypassing the transketolase and transaldolase reactions of the canonical PPP. osti.gov

Cleavage of this compound to Acetyl Phosphate and Glyceraldehyde 3-phosphate

Xylulose-5-phosphate phosphoketolase (XPkt, EC 4.1.2.9) catalyzes the irreversible phosphorylytic cleavage of this compound. osti.govqmul.ac.uk This reaction requires inorganic phosphate (Pi) and, similar to transketolase, is dependent on a thiamine pyrophosphate (TPP) cofactor. osti.govqmul.ac.ukresearchgate.net The enzyme cleaves the C2-C3 bond of this compound to yield two products: acetyl phosphate and D-glyceraldehyde 3-phosphate. nih.govnih.govqmul.ac.uk Many phosphoketolases that act on this compound also show activity towards fructose 6-phosphate, though they typically have a higher affinity for the former. osti.govasm.org

| Enzyme | Substrate | Cofactors | Products | Reference |

|---|---|---|---|---|

| Xylulose-5-phosphate phosphoketolase (XPkt) | This compound + Inorganic Phosphate | Thiamine pyrophosphate (TPP), Divalent cations | Acetyl phosphate + D-Glyceraldehyde 3-phosphate + H₂O | osti.govqmul.ac.uk |

Regulatory Functions and Signaling Roles of D Xylulose 5 Phosphate

Modulation of Gene Expression

Beyond its immediate effects on enzyme activity, D-xylulose 5-phosphate also plays a crucial role in the long-term regulation of metabolic gene expression.

This compound has been identified as a key signaling molecule in the activation of the Carbohydrate Response Element-Binding Protein (ChREBP). sigmaaldrich.compnas.orgfrontiersin.orgbio-rad.com ChREBP is a master transcription factor that regulates the expression of genes involved in glycolysis and lipogenesis in response to high carbohydrate levels. drugbank.combio-rad.com The activation of ChREBP is a post-translational process involving dephosphorylation. pnas.org

The mechanism of ChREBP activation involves the Xu5P-dependent activation of PP2A. drugbank.comnih.gov Activated PP2A then dephosphorylates ChREBP at specific sites, which promotes its translocation from the cytosol into the nucleus and enhances its DNA-binding activity. bio-rad.compnas.orgnih.gov Once in the nucleus, ChREBP binds to carbohydrate response elements (ChoREs) in the promoter regions of its target genes, thereby increasing their transcription. pnas.org These target genes include enzymes required for fatty acid synthesis, such as ATP citrate (B86180) lyase, acetyl-CoA carboxylase, and fatty acid synthase. pnas.org

While Xu5P is a recognized activator of PP2A leading to ChREBP dephosphorylation, some studies suggest that other glucose-derived metabolites, such as glucose-6-phosphate, may also be required for the full activation and nuclear translocation of ChREBP. wikipedia.orgoup.comfrontiersin.orgresearchgate.net There is also evidence suggesting that ChREBP activation might occur through mechanisms independent of Xu5P under certain conditions, such as during fructose (B13574) feeding. oup.com Nevertheless, the activation of PP2A by Xu5P remains a significant and well-documented pathway for modulating ChREBP activity. drugbank.compnas.orgnih.gov

Table 2: Research Findings on this compound and ChREBP Activation

| Finding | Key Molecules Involved | Outcome | Supporting Evidence |

| Activation of Phosphatase | This compound, Protein Phosphatase 2A (PP2A) | Xu5P specifically activates PP2A. | sigmaaldrich.comnih.govpnas.orgbio-rad.com |

| Dephosphorylation of ChREBP | PP2A, Carbohydrate Response Element-Binding Protein (ChREBP) | Activated PP2A dephosphorylates ChREBP. | drugbank.compnas.orgnih.gov |

| Nuclear Translocation | ChREBP | Dephosphorylation promotes ChREBP's entry into the nucleus. | bio-rad.comnih.govoup.com |

| Gene Transcription | ChREBP, Lipogenic and Glycolytic Genes | Nuclear ChREBP activates the transcription of genes for fatty acid and triglyceride synthesis. | sigmaaldrich.comdrugbank.compnas.org |

| Alternative/Co-activators | Glucose-6-phosphate, Fructose 2,6-bisphosphate | Some studies suggest these metabolites are also involved in ChREBP activation. | frontiersin.orgfrontiersin.orgresearchgate.nethilicon.com |

Role in Activating Carbohydrate Response Element-Binding Protein (ChREBP)

Implications for Lipogenesis and Glucose Metabolism

This compound plays a pivotal role in hepatic lipogenesis, the process of converting excess carbohydrates into fatty acids for storage. pnas.orgresearchgate.net When glucose levels are high, the increased flux through the pentose (B10789219) phosphate (B84403) pathway leads to a rise in Xu5P concentration. uni-muenchen.de This elevation in Xu5P acts as a signal to activate protein phosphatase 2A (PP2A). pnas.orgresearchgate.net

Activated PP2A then dephosphorylates and activates key regulatory proteins. One such target is the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), leading to an increase in fructose-2,6-bisphosphate (Fru-2,6-P2). pnas.org Fru-2,6-P2 is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. This activation of glycolysis promotes the breakdown of glucose.

Furthermore, and central to lipogenesis, Xu5P-activated PP2A targets the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP). pnas.orgresearchgate.net ChREBP is a master regulator of genes involved in fatty acid synthesis. bio-rad.comfrontiersin.org By promoting the activation of ChREBP, Xu5P facilitates the transcriptional upregulation of lipogenic enzymes, thereby channeling excess glucose metabolites towards fat synthesis. pnas.orgresearchgate.netfrontiersin.org Some studies also suggest that dietary xylitol (B92547), which is metabolized to Xu5P, can influence the expression of hepatic lipogenic genes through the ChREBP pathway. mdpi.commdpi.com

Mechanisms of ChREBP Translocation and DNA Binding

The activation of ChREBP by this compound is a multi-step process involving changes in phosphorylation status that control its subcellular localization and DNA-binding affinity. In low glucose conditions, ChREBP is phosphorylated at specific sites, including Serine-196 (near the nuclear localization signal) and Threonine-666 (within the DNA-binding domain), by protein kinase A (PKA). pnas.orgdiabetesjournals.org This phosphorylation keeps ChREBP sequestered in the cytoplasm and prevents it from binding to DNA. pnas.orgbioscientifica.com

Following a high glucose meal, the resultant increase in intracellular Xu5P activates protein phosphatase 2A (PP2A). pnas.orgresearchgate.net PP2A then dephosphorylates ChREBP at these key residues. bio-rad.combioscientifica.com Dephosphorylation of Serine-196 is thought to unmask the nuclear localization signal, permitting ChREBP to translocate from the cytoplasm into the nucleus. uni-muenchen.debioscientifica.com Once inside the nucleus, the dephosphorylation of other sites, such as Threonine-666, activates its DNA-binding domain, allowing it to bind to Carbohydrate Response Elements (ChoREs) in the promoter regions of target lipogenic genes and stimulate their transcription. pnas.orgdiabetesjournals.orgbioscientifica.com

| Phosphorylation Site | Kinase | Effect of Phosphorylation | Phosphatase | Effect of Dephosphorylation (Stimulated by Xu5P) |

|---|---|---|---|---|

| Serine-196 | Protein Kinase A (PKA) | Inhibits nuclear import, retains ChREBP in cytosol | Protein Phosphatase 2A (PP2A) | Promotes nuclear translocation |

| Threonine-666 | Protein Kinase A (PKA) | Inhibits DNA-binding activity | Protein Phosphatase 2A (PP2A) | Activates DNA-binding activity |

| Serine-568 | AMP-activated protein kinase (AMPK) | Inhibits DNA-binding activity | Protein Phosphatase 2A (PP2A) | Activates DNA-binding activity |

Comparative Analysis with Other Glucose Metabolite Signals

While this compound is a recognized signaling molecule for ChREBP activation, the precise roles and hierarchy of different glucose metabolites in this process are still under investigation. researchgate.netnih.gov

This compound (Xu5P): As discussed, the primary proposed mechanism for Xu5P is the activation of PP2A, leading to the dephosphorylation and subsequent activation of ChREBP. pnas.orgresearchgate.netfrontiersin.org This positions Xu5P as an indirect activator, mediating its effects through a phosphatase.

Glucose 6-phosphate (G6P): Some research suggests that Glucose 6-phosphate (G6P), the first product of glucose metabolism, is essential for ChREBP activation, potentially acting as the primary glucose signaling metabolite. researchgate.netnih.gov It has been proposed that G6P may directly bind to ChREBP, inducing a conformational change that facilitates its translocation into the nucleus. researchgate.net Studies have shown that increasing G6P levels can activate ChREBP, while depleting G6P, even in the presence of high Xu5P, can prevent its activation. researchgate.netnih.gov

Fructose 2,6-bisphosphate (Fru-2,6-P2): This metabolite, whose levels are increased by Xu5P-activated PP2A, is a powerful activator of glycolysis. pnas.orgfrontiersin.org Some evidence suggests that an increase in Fru-2,6-P2 is also essential for ChREBP activation, indicating a potential dual role for the Xu5P-PP2A axis in promoting both glycolysis and lipogenesis. frontiersin.org

The current understanding is complex, with evidence supporting roles for multiple metabolites. It is possible that a combination of signals is required for full ChREBP activation, with G6P potentially being necessary for nuclear translocation and Xu5P being crucial for the dephosphorylation events that permit DNA binding. researchgate.net However, some studies have challenged the indispensable role of PP2A and Xu5P, suggesting that G6P is the more critical signaling molecule for ChREBP activation in the liver. nih.gov

| Metabolite Signal | Proposed Mechanism of Action | Primary Effect on ChREBP | Supporting Evidence |

|---|---|---|---|

| This compound (Xu5P) | Activates Protein Phosphatase 2A (PP2A) | Indirectly promotes dephosphorylation, leading to nuclear translocation and DNA binding. | Studies showing Xu5P-dependent PP2A activation and subsequent ChREBP dephosphorylation. pnas.orgresearchgate.net |

| Glucose 6-phosphate (G6P) | May directly bind to ChREBP, causing allosteric changes. | Essential for nuclear translocation and transcriptional activity. | Research indicating that G6P, not Xu5P, is required for ChREBP activation in liver cells. researchgate.netnih.gov |

| Fructose 2,6-bisphosphate (Fru-2,6-P2) | Levels are increased by the Xu5P-PP2A pathway. | May be essential for ChREBP activation, linking glycolysis and lipogenesis. | Studies showing depletion of Fru-2,6-P2 abolishes ChREBP activation. frontiersin.org |

Involvement in Cellular Response to Oxidative Stress

This compound is involved in the cellular defense against oxidative stress, primarily through its position within the pentose phosphate pathway and its connection to NADPH production. nih.govnih.gov

Indirect Contribution via NADPH Production in PPP

The pentose phosphate pathway is a major source of cellular NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate), which is essential for maintaining a reduced intracellular environment and protecting against oxidative damage. nih.govnih.govtaylorandfrancis.com The oxidative branch of the PPP generates NADPH. The non-oxidative branch, where Xu5P is an intermediate, interconverts pentose phosphates back into glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. ulisboa.pt

This recycling allows for the continued flux of glucose-6-phosphate through the oxidative branch, thereby sustaining NADPH production. ulisboa.pt NADPH is a critical cofactor for glutathione (B108866) reductase, an enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a key antioxidant that directly neutralizes reactive oxygen species (ROS) and is a substrate for glutathione peroxidases. nih.govnih.gov Therefore, by participating in the non-oxidative PPP, Xu5P indirectly supports the continuous generation of NADPH required to combat oxidative stress. nih.govresearchgate.net

Link to Xylitol Metabolism and Antioxidant Effects

The metabolism of the sugar alcohol xylitol provides a direct link to this compound and has been associated with antioxidant effects. nih.govspandidos-publications.com Xylitol is metabolized in the liver, where it is converted to D-xylulose, which is then phosphorylated to form this compound. mdpi.com This increases the pool of Xu5P, feeding into the pentose phosphate pathway. nih.govspandidos-publications.com

Studies have shown that xylitol administration can increase the NADPH/NADP+ ratio, enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase, and increase levels of glutathione. nih.govspandidos-publications.com This effect is attributed to the increased flux through the PPP initiated by the conversion of xylitol to Xu5P. By boosting the PPP and subsequent NADPH production, xylitol metabolism can help ameliorate oxidative stress. nih.govspandidos-publications.com This connection highlights the physiological relevance of the metabolic pathways involving Xu5P in the body's antioxidant defense systems.

Research Methodologies and Analytical Approaches

Enzymatic Synthesis and Preparation for Research Applications

The generation of D-xylulose 5-phosphate for research applications predominantly relies on biocatalytic methods, which offer high specificity and yield, avoiding the complexities of chemical synthesis. tandfonline.com These enzymatic approaches are crucial for producing the necessary quantities of this phosphorylated metabolite for enzyme activity assays, pathway analysis, and as an analytical standard. semanticscholar.orgnih.gov

Biocatalytic Phosphorylations using Xylulokinases

The most direct and efficient method for synthesizing this compound is through the enzymatic phosphorylation of D-xylulose, catalyzed by the enzyme D-xylulokinase (EC 2.7.1.17). nih.govmedchemexpress.com This reaction involves the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the C5 hydroxyl group of D-xylulose.

Researchers have successfully utilized recombinant xylulokinases for this purpose. Commonly, the XKS1 gene from the yeast Saccharomyces cerevisiae or the lyx gene from the bacterium Escherichia coli are cloned and overexpressed in E. coli to produce highly active enzymes. tandfonline.comsemanticscholar.org These crude cell extracts containing the active xylulokinase can often be used directly in the biocatalytic process. semanticscholar.org

A critical component of this synthetic strategy is the regeneration of the expensive ATP cofactor. The phosphoenolpyruvate (B93156) (PEP)/pyruvate (B1213749) kinase (PK) system is a widely adopted method for in-situ ATP regeneration. semanticscholar.orgmedchemexpress.com In this system, pyruvate kinase transfers a phosphate group from the high-energy donor PEP to ADP, which is formed during the phosphorylation of D-xylulose, thereby regenerating ATP for continued synthesis. semanticscholar.org This approach allows for the use of catalytic amounts of ATP, making the process more economically viable. tandfonline.com

An alternative, streamlined approach involves a two-enzyme cascade. This system uses a xylose isomerase to convert D-xylose into D-xylulose, which is then phosphorylated by a xylulokinase. A notable advancement is the use of a xylulokinase from the hyperthermophilic bacterium Thermotoga maritima, which exhibits promiscuous activity with polyphosphate as the phosphate donor, thus eliminating the need for a separate ATP regeneration system. nih.gov In an optimized version of this two-enzyme system, 32 mM of this compound was produced from 50 mM D-xylose and polyphosphate after 36 hours at 45°C. nih.gov

The progress of these phosphorylation reactions is typically monitored using Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P-NMR and ¹H-NMR), which allows for the quantitative tracking of substrate conversion and product formation, often achieving nearly 100% conversion of the monosaccharide substrate. semanticscholar.orgnih.gov Following the reaction, standard workup procedures are used to isolate the this compound in high yield and purity. semanticscholar.org

Quantitative Analysis of this compound and Related Metabolites

The accurate quantification of this compound and its associated metabolites within biological matrices is fundamental to understanding metabolic fluxes and regulation. Due to their high polarity, structural similarity to other sugar phosphates, and typically low intracellular concentrations, advanced analytical techniques are required. nih.govnih.gov Mass spectrometry-based methods have become the gold standard for this purpose.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS), particularly when coupled with chromatographic separation, provides the sensitivity and selectivity needed for the reliable measurement of this compound. nih.gov The choice of chromatography and MS platform depends on the specific requirements of the analysis, including the complexity of the sample and the need to resolve isomers.

LC-MS is a powerful and versatile tool for analyzing polar metabolites like sugar phosphates without the need for chemical derivatization. thermofisher.com The primary challenge lies in achieving sufficient chromatographic retention and separation of these highly water-soluble compounds on conventional reversed-phase columns. nih.gov

To overcome this, specialized chromatographic techniques are employed. Mixed-mode chromatography, using columns like the Primesep SB, allows for the separation of sugar phosphates through a combination of anion-exchange and reversed-phase mechanisms. researchgate.net Another approach involves ion-pairing chromatography, where reagents such as tributylamine (B1682462) are added to the mobile phase to enhance the retention of anionic analytes like this compound on C18 columns. sciex.com

Sample preparation for LC-MS analysis of intracellular metabolites typically involves rapid quenching of metabolic activity and extraction of the metabolites. A common method is fast filtration of cells followed by extraction with a cold solvent mixture, such as 40:40:20 acetonitrile:methanol:water. sciex.com For more complex samples like yeast or plant tissues, a chloroform/methanol extraction may be used. nih.govnih.gov The resulting extract is often clarified by centrifugation through a molecular-weight-cutoff filter to remove proteins and other high-molecular-weight components before injection into the LC-MS system. nih.gov

Table 1: Example LC-MS Methodologies for this compound Analysis

| Parameter | Method 1: Ion-Pairing LC-MS | Method 2: Mixed-Mode LC-MS |

|---|---|---|

| Chromatography Column | Waters XSELECT HSS XP (150 mm × 2.1 mm × 2.5 µm) sciex.com | Primesep SB researchgate.net |

| Mobile Phase A | 10 mM Tributylamine, 10 mM Acetic Acid (pH 6.86), 5% Methanol, 2% 2-Propanol sciex.com | Water with 0.1% formic acid researchgate.net |

| Mobile Phase B | 2-Propanol sciex.com | Acetonitrile with 0.1% formic acid researchgate.net |

| Ionization Mode | Negative Electrospray Ionization (ESI) sciex.com | Negative ESI researchgate.net |

| MS Analyzer | Triple Quadrupole (e.g., QTRAP® 5500) sciex.com | Tandem Mass Spectrometer (MS/MS) researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netsciex.com | MRM researchgate.net |

| Precursor Ion (m/z) | 229 [M-H]⁻ sciex.com | Varies with derivatization (if used) |

| Fragment Ion (m/z) | 97 [PO₃]⁻ sciex.com | Specific fragments based on structure researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is often used for metabolite analysis. However, due to the non-volatile nature of sugar phosphates, a derivatization step is mandatory to increase their volatility and thermal stability. ijbs.comajrsp.com

A common two-step derivatization procedure involves oximation followed by silylation. nih.gov Oximation, using a reagent like methoxylamine, converts the carbonyl group of the ketose (this compound) into an oxime, which reduces the number of tautomeric forms and simplifies the resulting chromatogram. This is followed by silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens on the hydroxyl and phosphate groups with trimethylsilyl (B98337) (TMS) groups. mit.edu This two-step derivatization with methoxylamine and propionic acid anhydride (B1165640) has also been shown to be effective for improving separation and quantification. nih.gov

While robust, GC-MS analysis of sugar phosphates can be complex due to the potential for multiple derivative products and the need for careful optimization of the derivatization reaction. ajrsp.com Despite these challenges, GC-MS has been successfully applied to identify and quantify this compound and other intermediates in various biological contexts. nih.govmit.edu

Table 2: GC-MS Derivatization and Analysis Parameters for Sugar Phosphates

| Parameter | Description |

|---|---|

| Derivatization Step 1 (Oximation) | Conversion of the ketone group to an oxime using methoxylamine hydrochloride in pyridine. This step reduces the complexity of the chromatogram by minimizing the number of isomers. nih.gov |

| Derivatization Step 2 (Silylation/Acylation) | Replacement of active protons on hydroxyl and phosphate groups. Common reagents include trimethylsilyl (TMS) ethers or propionic acid anhydride to increase volatility. nih.govajrsp.com |

| GC Column | Typically a non-polar or medium-polarity column, such as a DB-5ms or equivalent, is used for separating the derivatized compounds. |

| Ionization Mode | Electron Impact (EI) at 70 eV is standard, producing characteristic fragmentation patterns for compound identification. |

| Mass Analysis | Analysis is often performed in Selected Ion Monitoring (SIM) mode for quantification or full scan mode for identification by comparing fragmentation patterns to spectral libraries. |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase liquid chromatography that is exceptionally well-suited for the separation of highly polar compounds like sugar phosphates. researchgate.netnih.gov HILIC uses a polar stationary phase (e.g., silica (B1680970) or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. researchgate.netchromatographyonline.com This allows for the retention and separation of polar analytes that would elute in or near the void volume in reversed-phase chromatography. researchgate.net

Coupling HILIC with a high-resolution mass analyzer like a Time-of-Flight (TOF) mass spectrometer provides accurate mass measurements, which aids in the confident identification of metabolites. nih.govasm.org A robust HILIC-TOF-MS method has been described for the analysis of intermediates in the deoxy-D-xylulose 5-phosphate (DXP) and mevalonate (B85504) (MVA) pathways in metabolically engineered E. coli. nih.govasm.org This method utilizes an Agilent 1200 Rapid Resolution HPLC system with an Agilent 6210 TOF-MS. asm.org The use of zwitterionic HILIC columns (HILIC-Z) at high pH has also been shown to significantly improve the peak shape and signal for metal-sensitive analytes like sugar phosphates. chromatographyonline.com

Table 3: HILIC-TOF-MS Method Parameters for Polar Metabolite Analysis

| Parameter | Description |

|---|---|

| Chromatography System | Agilent 1200 Rapid Resolution HPLC system or equivalent. asm.org |

| Column | HILIC columns (e.g., Agilent HILIC-Z, 100 mm x 2.1 mm). chromatographyonline.com |

| Mobile Phase | Typically a gradient of high-organic solvent (e.g., acetonitrile) with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) at high pH). chromatographyonline.com |

| Mass Spectrometer | Time-of-Flight (TOF) Mass Spectrometer (e.g., Agilent 6210 TOF MS). asm.orgresearchgate.net |

| Ionization Mode | Negative Electrospray Ionization (ESI) is commonly used for sugar phosphates. nih.gov |

| Sample Preparation | Extraction with cold 50% (v/v) methanol, followed by clarification with a 3,000 MWCO filter. asm.org |

| Key Advantage | Excellent retention and separation of highly polar isomers without derivatization, coupled with high mass accuracy for identification. nih.govchromatographyonline.com |

Hydrophilic Interaction Liquid Chromatography (HILIC-TOF-MS)

Isotopic Labeling and Metabolic Flux Analysis (MFA)

Genetic and Molecular Biology Techniques

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a standard technique for measuring the expression levels of specific genes. oup.com In the context of this compound, RT-qPCR is used to study the genes encoding enzymes involved in its synthesis and degradation, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS). mdpi.comncsu.edu

By quantifying the amount of mRNA transcribed from a particular gene, researchers can infer how the activity of a metabolic pathway might be regulated at the transcriptional level. For example, studies in tomato have used RT-qPCR to show that the expression of different DXS genes is regulated by developmental cues and environmental stresses, such as treatment with methyl jasmonate (MeJA). mdpi.comcsic.es This technique is crucial for correlating changes in gene expression with alterations in metabolite levels and metabolic fluxes. oup.comfrontiersin.org

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in the DNA sequence of a gene. plos.orgprimescholars.com This results in the production of a modified protein with one or more amino acid substitutions. By analyzing the activity of these mutant enzymes, researchers can identify key amino acid residues that are critical for substrate binding, catalysis, and allosteric regulation. plos.orgscirp.org

This approach has been extensively used to study the enzymes of the pentose (B10789219) phosphate pathway and related pathways. For example, site-directed mutagenesis of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) has been used to probe the roles of active site residues in binding the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP) and the substrates. plos.orgprimescholars.comscirp.org Such studies have provided valuable insights into the enzyme's catalytic mechanism and have been used to engineer enzymes with improved properties for biotechnological applications. plos.org In some cases, mutations can lead to a significant reduction or complete loss of enzyme activity, confirming the essential role of the targeted residue. scirp.org

Protein Purification and Biochemical Characterization of Related Enzymes

The study of this compound's role in metabolism is intrinsically linked to the enzymes that synthesize and utilize it. Understanding the properties of these enzymes requires their isolation to homogeneity and subsequent biochemical analysis. Methodologies for protein purification and characterization have been extensively applied to enzymes such as transketolase, phosphoketolase, and those of the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway.

Transketolase (TKT)

Transketolase (EC 2.2.1.1) is a key enzyme in the pentose phosphate pathway (PPP) that catalyzes the transfer of a two-carbon ketol group from a donor ketose, such as this compound, to an acceptor aldose. royalsocietypublishing.orgfrontiersin.org

Purification: Recombinant transketolase from various sources, including Mycobacterium tuberculosis and Carboxydothermus hydrogenoformans, has been successfully purified. royalsocietypublishing.orgfrontiersin.orgnih.gov A common strategy involves overexpressing the gene in a host like Escherichia coli. frontiersin.orgnih.govntnu.no For instance, recombinant M. tuberculosis transketolase (TBTKT) with a histidine tag was purified in a three-step process. royalsocietypublishing.org The initial cell lysate was subjected to metal affinity chromatography using a Talon-resin. royalsocietypublishing.org The His-tagged protein was eluted with an imidazole (B134444) gradient, and the relevant fractions were pooled and concentrated. royalsocietypublishing.org Similarly, transketolase from M. tuberculosis was purified from a lysate of E. coli cells using Ni-TED columns, with the purity confirmed by polyacrylamide gel electrophoresis. nih.gov For the hyper-thermophilic bacterium C. hydrogenoformans, a 'split-gene' transketolase was expressed as two separate polypeptides, purified via Ni-NTA affinity chromatography and size exclusion chromatography, and then reconstituted into an active enzyme. frontiersin.org

Biochemical Characterization: Biochemical analyses reveal that transketolases are thiamine diphosphate (ThDP)-dependent enzymes. royalsocietypublishing.orgfrontiersin.org The reaction mechanism is typically a Ping Pong Bi Bi type. royalsocietypublishing.org Characterization of TBTKT showed it catalyzes the oxidation of donor sugars like D-xylulose-5-phosphate and fructose-6-phosphate (B1210287), and the reduction of the acceptor sugar ribose-5-phosphate (B1218738). royalsocietypublishing.org The thermostable transketolase from G. stearothermophilus has an optimal temperature of 70°C. frontiersin.org The reconstituted 'split-gene' transketolase from C. hydrogenoformans exhibits high thermal stability, is active over a broad pH range (6-10, with an optimum at pH 8), and remains stable in various organic solvents. frontiersin.org Kinetic studies on M. tuberculosis transketolase have determined the Michaelis constants for the ThDP cofactor, finding that its affinity is significantly lower than that of the human enzyme. nih.gov

| Enzyme Source | Substrate(s) | Km | Vmax / kcat | Optimal pH | Optimal Temp. | Ref. |

| Mycobacterium tuberculosis | This compound | - | - | - | - | royalsocietypublishing.orgnih.gov |

| Fructose (B13574) 6-phosphate | - | - | - | - | royalsocietypublishing.org | |

| Ribose 5-phosphate | - | - | - | - | royalsocietypublishing.org | |

| Carboxydothermus hydrogenoformans | Hydroxypyruvate, various aldehydes | - | - | 8.0 | High | frontiersin.org |

| Geobacillus stearothermophilus | Hydroxypyruvate, various aldehydes | - | - | - | 70°C | frontiersin.org |

Table 1: Biochemical Properties of Transketolase from Various Organisms. Note: "-" indicates data not specified in the provided sources.

Phosphoketolase (Xfp)

Phosphoketolase (EC 4.1.2.9) is a central enzyme in heterofermentative pathways, cleaving this compound into glyceraldehyde 3-phosphate and acetyl-phosphate. wikipedia.orgmicrobenotes.com Some phosphoketolases can also use fructose 6-phosphate as a substrate. wikipedia.orgosti.gov

Purification: The phosphoketolase from the probiotic Bifidobacterium lactis was purified to homogeneity. nih.gov The procedure involved an initial DEAE-anion-exchange chromatography step, where the enzyme was eluted with a potassium phosphate gradient. nih.gov The active fractions were then pooled, concentrated by membrane filtration, and dialyzed. nih.gov In another study, recombinant fructose 6-phosphate phosphoketolase 2 (Xfp2) from Cryptococcus neoformans was produced in E. coli RosettaBlue (DE3) placI cells and purified from the cell extract. nih.gov

Biochemical Characterization: Phosphoketolases are also thiamine diphosphate (ThDP)-dependent enzymes. nih.govnih.gov The purified enzyme from B. lactis showed a specific activity of 4.28 U/mg with D-fructose 6-phosphate as the substrate. nih.gov Its Km values were determined to be 45 mM for this compound and 10 mM for D-fructose 6-phosphate. nih.gov The native enzyme was found to be large, with a molecular mass of approximately 550 kDa. nih.gov In contrast to bacterial phosphoketolases that typically follow Michaelis-Menten kinetics, the eukaryotic Xfp2 from C. neoformans displays substrate cooperativity and allosteric regulation. asm.org For Xfp2, the K0.5 for F6P was 15.9 mM, and this value increased in the presence of inhibitors like ATP, OAA, and PEP, indicating allosteric inhibition. asm.org

| Enzyme Source | Substrate | Km / K0.5 | Specific Activity / Vmax | Notes | Ref. |

| Bifidobacterium lactis | This compound | 45 mM | 27 µmol/min/mg | Vmax calculated | nih.gov |

| D-Fructose 6-phosphate | 10 mM | 4.28 U/mg (specific activity); 5.2 µmol/min/mg (Vmax) | - | nih.gov | |

| Cryptococcus neoformans (Xfp2) | D-Fructose 6-phosphate | 15.9 mM (K0.5) | - | Exhibits allosteric regulation | asm.org |

Table 2: Kinetic Parameters of Phosphoketolase from Different Organisms.

Enzymes of the 1-Deoxy-D-Xylulose 5-Phosphate (DXP) Pathway

The DXP pathway is an alternative to the mevalonate pathway for isoprenoid biosynthesis. primescholars.comrjptonline.org Two key enzymes at the beginning of this pathway are DXP synthase (DXPS) and DXP reductoisomerase (DXR).

1-Deoxy-D-xylulose-5-phosphate Synthase (DXPS) DXPS (EC 2.2.1.7) catalyzes the formation of DXP from pyruvate and D-glyceraldehyde-3-phosphate. primescholars.comnih.govasm.org Recombinant DXPS from Streptomyces sp. CL190 was overexpressed in E. coli, purified as a soluble protein, and characterized. asm.org The purification resulted in an enzyme with a molecular mass of about 130 kDa by gel filtration, suggesting it exists as a dimer. asm.org

Kinetic analysis of the Streptomyces enzyme revealed a Vmax of 370 U/mg, with Km values of 65 µM for pyruvate and 120 µM for D-glyceraldehyde 3-phosphate. asm.org The enzyme requires a divalent cation like Mg²⁺ or Mn²⁺ for activity and has a pH optimum of 9.0. asm.org Studies on DXPS from Deinococcus radiodurans suggest a random sequential kinetic mechanism, where the substrates can bind in any order. primescholars.com

1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) DXR (EC 1.1.1.267), also known as MEP synthase, catalyzes the NADPH-dependent reduction and rearrangement of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP). rjptonline.orguniprot.orgplos.org The DXR enzyme from lemongrass (Cymbopogon flexuosus) leaves (CfDXR) was purified to homogeneity using a three-step procedure involving ammonium sulfate (B86663) fractionation, DEAE-cellulose ion-exchange chromatography, and Sephadex G-75 gel exclusion chromatography. rjptonline.orgresearchgate.net This process yielded an enzyme with a specific activity of 52 U/mg protein. rjptonline.orgresearchgate.net Similarly, DXR from Yersinia pestis was cloned, expressed, purified, and characterized to facilitate drug development studies. plos.org

The purified CfDXR showed maximum activity (Vmax) of 8.56 µM/min with DXP as the substrate and 14.99 µM/min for NADPH. rjptonline.orgresearchgate.net The Km values were 3.71 µM for DXP and 5.99 µM for NADPH. rjptonline.orgresearchgate.net The enzyme from Escherichia coli prefers Mg²⁺, Mn²⁺, or Co²⁺ as a cofactor. uniprot.org The optimal conditions for CfDXR were a temperature range of 40-60°C and a pH of 7.5-8.0. rjptonline.orgresearchgate.net

| Enzyme | Source | Substrate(s) | Km | Vmax | Optimal pH | Optimal Temp. | Ref. |

| DXPS | Streptomyces sp. CL190 | Pyruvate | 65 µM | 370 U/mg | 9.0 | 42-44°C | asm.org |

| D-Glyceraldehyde 3-phosphate | 120 µM | asm.org | |||||

| DXR | Cymbopogon flexuosus | DXP | 3.71 µM | 8.56 µM/min | 7.5-8.0 | 40-60°C | rjptonline.orgresearchgate.net |

| NADPH | 5.99 µM | 14.99 µM/min | rjptonline.orgresearchgate.net | ||||

| DXR | Yersinia pestis | DXP | 252 µM | - | - | 37°C (assay) | plos.org |

| NADPH | 13 µM | - | plos.org | ||||

| DXR | Escherichia coli | DXP | 250 µM | - | 7.0-8.5 | 40-60°C | uniprot.org |

Table 3: Biochemical Properties of DXP Pathway Enzymes. Note: "-" indicates data not specified in the provided sources.

Future Directions and Emerging Research Perspectives

Elucidation of Deeper Regulatory Networks and Cross-Pathway Integration

Future research is aimed at fully delineating the intricate regulatory networks governed by D-Xylulose 5-phosphate. A primary focus is its role as a signaling molecule that integrates carbohydrate metabolism with lipogenesis. Xu5P acts as a specific activator of protein phosphatase 2A (PP2A). pnas.org This activation is a key event that triggers a cascade of dephosphorylation. One of the most significant targets of the Xu5P-activated PP2A is the carbohydrate-responsive element-binding protein (ChREBP), a transcription factor that upregulates genes involved in fatty acid synthesis. pnas.org By activating PP2A, Xu5P facilitates the dephosphorylation and subsequent activation of ChREBP, providing a direct link between high glucose flux through the PPP and the long-term adaptation of fat synthesis. pnas.org

However, the precise nature of this regulation is an area of active investigation, with some studies suggesting that glucose-6-phosphate, rather than Xu5P, may be the essential activator for ChREBP in response to glucose. Clarifying this mechanism is a key future goal.

The integration of the PPP with other central metabolic pathways is another critical area of research. The non-oxidative arm of the PPP, where Xu5P is a central node, is highly interconnected with glycolysis through the exchange of intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov Systems-level analyses are revealing how the PPP is coupled with amino acid metabolism, particularly through the synthesis of precursors for nucleotides and aromatic amino acids. researchgate.netweebly.com Pathogenic bacteria, such as Francisella, demonstrate the importance of this cross-pathway integration, where the PPP acts as a major metabolic hub with connections to glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid degradation, all of which are instrumental for the pathogen's survival. numberanalytics.com Understanding these connections provides a more holistic view of cellular metabolism, where the PPP and Xu5P are central regulators, not just peripheral players. weebly.com

Advanced Fluxomics and Systems Biology Approaches for Comprehensive Metabolic Understanding

To achieve a comprehensive understanding of the dynamics of this compound and the PPP, researchers are increasingly employing advanced analytical techniques. Metabolic Flux Analysis (MFA), particularly using 13C-labeled substrates, has become a powerful tool for quantifying the flow of carbon through complex metabolic networks. creative-proteomics.comoup.com This approach allows for the precise determination of intracellular metabolic rates (fluxes), revealing the relative contributions of different pathways and identifying regulatory nodes under various conditions. creative-proteomics.com

Recent studies have utilized Bayesian 13C-MFA with parallel tracer experiments to investigate metabolic adjustments in immune cells. biorxiv.org This sophisticated method revealed that phagocytic stimulation in granulocytes leads to a reversal of the net flux direction in the non-oxidative PPP, shifting from biosynthesis towards glycolysis, a change that supports the oxidative burst. biorxiv.org In another application, MFA was used to analyze engineered E. coli, demonstrating that overexpressing key PPP genes increased the metabolic flux towards the pathway, which in turn improved the production of plasmid DNA by supplying more nucleotide precursors. mdpi.com

Combining fluxomics with kinetic modeling and other 'omics' data (metabolomics, proteomics) within a systems biology framework offers even deeper insights. nih.gov For example, a kinetic model of the PPP, informed by 13C-fluxomics and metabolomics data from human cells under oxidative stress, highlighted a cooperative regulatory strategy. The model showed that efficient rerouting of carbon flux into the PPP depends on the coordinated upregulation of the enzyme glucose-6-phosphate dehydrogenase (G6PD) along with the inhibition of specific glycolytic enzymes. nih.gov These systems-level approaches are essential for moving beyond static pathway maps to a dynamic and quantitative understanding of how Xu5P and the PPP respond to cellular needs and environmental challenges.

Development of Specific Probes and Modulators for Research Applications

The ability to precisely measure and manipulate the levels of this compound is crucial for dissecting its function. Currently, research heavily relies on its known role as an endogenous modulator. Xu5P is a specific allosteric activator of certain isoforms of Protein Phosphatase 2A (PP2A), a function not shared by other sugar phosphates. pnas.org This makes Xu5P itself a key research tool for studying PP2A-mediated signaling events. pnas.org In addition to activators, inhibitors of related pathways can also serve as modulators. For instance, enzymes like xylulose 5-phosphate/fructose (B13574) 6-phosphate phosphoketolase (Xfp) can be inhibited by molecules such as ATP, phosphoenolpyruvate (B93156) (PEP), and oxaloacetic acid (OAA), which could indirectly affect Xu5P pools. nih.gov

However, the development of specific, high-affinity synthetic modulators and direct probes for Xu5P remains a significant area for future research. While there are no widely available fluorescent probes designed specifically for Xu5P, progress in related areas suggests their feasibility. For example, a fluorometric assay has been developed for 1-deoxy-D-xylulose 5-phosphate (DX5P), a compound from the separate MEP pathway in bacteria and plants, which works by reacting DX5P with 3,5-diaminobenzoic acid to form a fluorescent derivative. nih.gov Creating similar specific chemical probes for Xu5P would enable real-time visualization of its concentration changes within living cells, providing invaluable spatiotemporal information about its signaling roles. rsc.org Furthermore, indirect methods, such as quantitative real-time PCR targeting the genes of enzymes that produce or consume Xu5P, offer a way to probe the pathway's activity at the transcriptional level. researchgate.net The creation of selective small-molecule inhibitors or activators that directly target enzymes like ribulose-5-phosphate epimerase or transketolase would provide powerful tools to manipulate Xu5P levels and study the downstream consequences.

Engineering Metabolic Pathways in Model Organisms for Enhanced Research Capabilities

Metabolic engineering of the pentose (B10789219) phosphate (B84403) pathway in model organisms like the yeast Saccharomyces cerevisiae and the bacterium Bacillus subtilis has emerged as a powerful strategy for both studying the pathway and for biotechnological production. These efforts provide enhanced capabilities for research by allowing scientists to control metabolic flux and accumulate specific intermediates like this compound.

In S. cerevisiae, researchers have successfully engineered strains to produce xylitol (B92547) directly from glucose. asm.org This was achieved by deleting the gene for transketolase (TKL1), an enzyme that consumes Xu5P. asm.orgvtt.fi The resulting accumulation of intracellular Xu5P was then redirected towards xylitol by introducing a gene for xylitol dehydrogenase. asm.org Further enhancements, such as deleting the endogenous xylulokinase gene (XKS1), improved the proportion of xylitol produced. asm.org Overexpression of multiple non-oxidative PPP enzymes, including ribulose 5-phosphate epimerase (RPE1) and transketolase (TKL1), has also been shown to improve the fermentation of xylose, which is metabolized via Xu5P. oup.com In another innovative approach, a synthetic pathway was engineered in yeast to bypass the native PPP, converting D-xylulose into novel metabolites and demonstrating the potential for modular optimization of pentose sugar conversion. plos.org

In Bacillus subtilis, the gene for ribulose 5-phosphate 3-epimerase (Rpe), which produces Xu5P from ribulose 5-phosphate, was mutated. nih.gov Inactivating this enzyme was shown to redirect the metabolic flux of its substrate away from the non-oxidative PPP and toward the biosynthesis of riboflavin, dramatically increasing production yields. nih.gov These examples of genetic manipulation in model organisms not only advance our understanding of the PPP's regulation and capacity but also provide platforms for the sustainable production of valuable chemicals. nih.govresearchgate.net

Q & A

Q. What enzymatic pathways are responsible for the biosynthesis of D-xylulose 5-phosphate (Xu5P) in eukaryotic systems?

Xu5P is primarily synthesized via the phosphorylation of D-xylulose by xylulokinase (EC 2.7.1.17), an ATP-dependent enzyme. This reaction links the glucuronate-xylulose pathway to the pentose phosphate pathway (PPP). In mammalian systems, D-xylulose itself is derived from xylitol through oxidation by xylitol dehydrogenase . Researchers can verify enzyme activity using coupled assays (e.g., spectrophotometric NADH/NADPH tracking) or LC-MS/MS quantification of Xu5P .

Q. How does Xu5P integrate glycolysis and the pentose phosphate pathway (PPP)?

Xu5P is a key node in the non-oxidative PPP, where transketolase and transaldolase catalyze its reversible conversion into intermediates like glyceraldehyde 3-phosphate (GAP) and fructose 6-phosphate (F6P). These products feed into glycolysis or gluconeogenesis. Methodologically, isotopic labeling (e.g., ¹³C-glucose tracing) can track Xu5P flux between pathways, while enzyme inhibition studies (e.g., using DHEA to block glucose-6-phosphate dehydrogenase) clarify PPP-glyceraldehyde crosstalk .

Q. What analytical techniques are recommended for quantifying Xu5P in cellular extracts?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in distinguishing Xu5P from structurally similar phosphosugars (e.g., ribulose 5-phosphate). Alternatively, enzymatic assays using purified transketolase can quantify Xu5P indirectly by measuring NADH/NADPH turnover in coupled reactions .

Advanced Research Questions

Q. How can researchers address impurities in commercially sourced Xu5P that interfere with transketolase assays?

Commercial Xu5P often contains contaminants like D-glyceraldehyde 3-phosphate, which act as unintended acceptor substrates. Pre-treatment with immobilized transketolase (wild-type or H263A mutant) removes these impurities via enzymatic conversion. Activity validation requires progress curve analysis to confirm the absence of non-linear reaction phases .

Q. What mechanisms regulate Xu5P-mediated metabolic signaling in lipogenesis and glucose homeostasis?

Xu5P activates protein phosphatase 2A (PP2A), which dephosphorylates transcription factors like ChREBP, enabling nuclear translocation and activation of lipogenic genes (e.g., L-type pyruvate kinase). To study this, researchers can use PP2A inhibitors (e.g., okadaic acid) or Xu5P analogs in hepatic cell models, combined with phosphoproteomics to map phosphorylation sites .

Q. How do feedback inhibition mechanisms control Xu5P flux in the methylerythritol phosphate (MEP) pathway?

In plants and bacteria, Xu5P is a precursor for 1-deoxy-D-xylulose 5-phosphate (DXP), the entry metabolite of the MEP pathway. Isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP) competitively inhibit DXP synthase (DXS) by binding to its thiamine pyrophosphate (TPP) cofactor site. Structural modeling (e.g., homology-based molecular dynamics simulations) and site-directed mutagenesis of TPP-binding residues (e.g., H263 in transketolase) can elucidate these interactions .

Q. What strategies resolve contradictions in Xu5P flux data across metabolic models?

Discrepancies often arise from compartmentalization (e.g., cytosolic vs. plastidial PPP) or cross-reactivity of assays with isomers (e.g., ribulose 5-phosphate). Genome-scale metabolic models (GEMs) integrated with time-resolved metabolomics (e.g., using ¹³C fluxomics) improve accuracy. Tools like COBRApy can simulate Xu5P partitioning under varying nutrient conditions .

Q. How can genetic engineering optimize microbial Xu5P production for metabolic studies?

Overexpression of xylulokinase (XYLB) and xylitol dehydrogenase in model organisms (e.g., E. coli or Chlorella sorokiniana) enhances Xu5P yield. CRISPR-Cas9 knockout of competing pathways (e.g., glycolysis via pfkA deletion) and fed-batch fermentation with xylitol supplementation further improve titers. Metabolite profiling via NMR or HPLC validates strain performance .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.